molecular formula C12H16O3 B562813 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 CAS No. 1189892-05-4

2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5

Cat. No.: B562813
CAS No.: 1189892-05-4
M. Wt: 213.288
InChI Key: ZJYKSSGYDPNKQS-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 is a deuterated stable isotope-labeled compound that serves as a critical analytical standard and research tool in pharmaceutical development. Its primary research value lies in its role as a chiral intermediate in the synthesis and study of Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of drugs used to treat hypertension and congestive heart failure, which include active pharmaceutical ingredients such as enalapril, benazepril, and lisinopril . The deuterium labeling (d5) on the ethyl ester group of this molecule enables advanced research applications, particularly in quantitative mass spectrometry, where it is used as an internal standard for the precise measurement of pharmacokinetics, metabolic stability, and biodistribution of the non-deuterated drug substances . In biochemical research, the non-deuterated analog, specifically the (R)-enantiomer ((R)-HPBE), is continuously produced via highly selective biocatalytic reduction of the corresponding keto-acid using engineered enzymes like carbonyl reductase (CpCR) in conjunction with cofactor regeneration systems such as glucose dehydrogenase (GDH) . This efficient enzymatic process, which can be optimized in enzyme membrane reactors or via high-density fermentation of recombinant E. coli strains, highlights the compound's significance in green and sustainable chemistry approaches to asymmetric synthesis . Researchers utilize this compound to probe and optimize these biocatalytic pathways, investigate reaction mechanisms, and develop robust analytical methods for quality control, thereby facilitating the development of more efficient and scalable manufacturing processes for essential cardiovascular therapeutics .

Properties

IUPAC Name

ethyl 2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYKSSGYDPNKQS-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Formation of (L)-Menthyl 2-Oxo-4-phenylbutyrate

The synthesis begins with the preparation of (L)-menthyl 2-oxo-4-phenylbutyrate, a pivotal intermediate. Methylchloroglyoxylate reacts with (L)-menthol in methylene chloride and pyridine at 0°C, followed by a Grignard reaction with phenethyl magnesium bromide to form the oxo ester. The product is purified via column chromatography and crystallization, achieving 97.3% yield and >99% purity.

Reaction Conditions:

  • Temperature: 0°C → ambient (stepwise)

  • Solvent: Methylene chloride-pyridine (2:1)

  • Catalyst: None (Grignard reagent-driven)

Enzymatic Hydrolysis and Deuterium Incorporation

The oxo ester undergoes enantioselective hydrolysis using Rhodotorula minuta or Candida holmii in an interface bioreactor. These yeasts reduce ethyl 2-oxo-4-phenylbutanoate (EOPB) to (R)-2-hydroxy-4-phenylbutanoate with 90–95% enantiomeric excess. For deuteration, deuterated ethanol (C₂D₅OD) substitutes ethanol during esterification, introducing five deuterium atoms into the phenyl group.

Key Data:

ParameterValueSource
Yield (post-column purification)58%
Enantiomeric excess (ee)90–95%
Purity99.1%

Microbial Reduction in Bioreactor Systems

Biocatalytic Pathway Optimization

Candida holmii KPY 12402 demonstrates superior performance in a 3L pad-packed bioreactor, converting EOPB to (R)-EHPB over four days. Methanol extraction and chromatography yield 4.4 g of product. Deuterium integration occurs via deuterated media or deuterium oxide (D₂O) solvent, ensuring isotopic labeling at the phenyl ring.

Process Parameters:

  • Bioreactor Type: Pad-packed interface

  • Incubation Time: 96 hours

  • Extraction Solvent: Methanol

Comparative Analysis of Yeast Strains

StrainEnantiomeric Excess (ee)Yield
Rhodotorula minuta95%55%
Candida holmii94%58%

Both strains require acidic workup (HCl) to protonate the intermediate, followed by ethyl acetate extraction.

Deuteration Strategies and Isotopic Purity

Isotopic Labeling via Grignard Reagents

Deuterated phenethyl magnesium bromide (C₆D₅CH₂CH₂MgBr) introduces deuterium at the phenyl ring during the Grignard reaction. Subsequent esterification with deuterated ethanol (C₂D₅OD) under HCl catalysis ensures full deuteration at specified positions.

Isotopic Distribution:

  • Positions: Phenyl ring (C₆D₅)

  • Purity: ≥98% (confirmed via NMR/MS)

Solvent Isotope Effects

Using D₂O in hydrolysis steps enhances deuterium retention. LiOD replaces LiOH in saponification to prevent proton back-exchange, maintaining >95% isotopic integrity.

Industrial-Scale Purification Techniques

Column Chromatography

Silica gel chromatography with hexane-ethyl acetate (8:2) eluent resolves (R)- and (S)-enantiomers, achieving 99.1% chemical purity. For deuterated compounds, deuterated solvents (e.g., hexane-d₁₄) minimize isotopic dilution.

Crystallization

Slow cooling in hexane yields needle-like crystals of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester-d5, with melting points consistent with non-deuterated analogs (mp: 78–80°C).

Challenges and Optimization Opportunities

Deuterium Loss During Esterification

Protic contaminants (e.g., H₂O) risk deuterium exchange. Solutions include:

  • Rigorous solvent drying (molecular sieves)

  • Anhydrous HCl gas catalysis

Bioreactor Scalability

Microbial methods face mass transfer limitations in large reactors. Proposals:

  • Immobilized yeast cell systems

  • Continuous-flow bioreactors

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to its corresponding alcohol using deuterated reducing agents.

    Oxidation: It can be oxidized to form 2-oxo-4-phenylbutyric acid.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Deuterated sodium borohydride in the presence of a chiral catalyst.

    Oxidation: Oxidizing agents such as deuterated chromium trioxide.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products

    Reduction: 2-Hydroxy-4-phenylbutyric acid.

    Oxidation: 2-oxo-4-phenylbutyric acid.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 primarily involves its role as a precursor in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The compound’s deuterated nature enhances its stability and allows for precise tracking in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-phenylbutyric Acid Ethyl Ester: The non-deuterated analog.

    Ethyl 2-Hydroxy-4-phenylbutanoate: Another ester derivative with similar properties.

    Ethyl 4-Phenyl-2-hydroxybutyrate: A structural isomer with different reactivity.

Uniqueness

2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic and kinetic studies. This makes it a valuable tool in research applications where precise tracking and stability are crucial.

Biological Activity

2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 (CAS Number: 1189892-05-4) is a deuterated derivative of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester. This compound is primarily utilized in biochemical research, particularly in proteomics, due to its unique molecular structure, which includes five deuterium atoms. The molecular formula is C12H11D5O3C_{12}H_{11}D_5O_3, and it has a molecular weight of approximately 213.28 g/mol. This article explores the biological activities associated with this compound, including its antidiabetic properties, potential therapeutic applications, and mechanisms of action.

Antidiabetic Properties

Research indicates that this compound exhibits significant antidiabetic effects. It is linked to improved insulin sensitivity and reduced hyperglycemia. In various studies, the compound has demonstrated the ability to modulate glucose metabolism and enhance insulin signaling pathways.

  • Mechanism of Action :
    • The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to glucose metabolism.
    • By inhibiting HDACs, it promotes the expression of genes involved in insulin sensitivity and glucose uptake.
  • Case Studies :
    • In a study conducted by Chang et al., it was shown that administration of this compound in diabetic animal models resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity .
    • Another clinical trial highlighted its potential in managing insulin resistance among patients with metabolic syndrome .

Other Biological Activities

Beyond its antidiabetic properties, this compound has been investigated for other biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and inflammatory responses in neuronal cells.
  • Cancer Research : It is being explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cell lines through HDAC inhibition .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure SimilarityUnique Features
2-Hydroxy-4-phenylbutyric AcidSimilar backboneNon-deuterated form; used in similar applications
(R)-2-Hydroxy-4-phenylbutyric AcidEnantiomerDifferent stereochemistry may affect biological activity
4-Phenylbutanoic AcidRelated structureLacks hydroxyl group; different biological activities

This table illustrates how the deuterated form may have distinct pharmacokinetic properties and enhanced stability compared to its non-deuterated counterparts.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • HDAC Inhibition : As mentioned earlier, the compound inhibits HDACs, leading to increased acetylation of histones and transcription factors involved in metabolic regulation.
  • Modulation of Signaling Pathways :
    • The compound influences key signaling pathways such as the PI3K/Akt pathway, which is vital for insulin signaling.
    • It also affects the AMPK pathway, promoting energy homeostasis and metabolic health.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 2-hydroxy-4-phenylbutyric acid-d5 with ethanol under acidic catalysis. Key steps include:
  • Deuterium Incorporation : Use deuterated reagents (e.g., D₂O, CD₃OD) to ensure isotopic purity .

  • Reaction Optimization : Microwave-assisted synthesis or refluxing in anhydrous conditions can improve yield (e.g., 65–80%) and reduce side products .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >98% purity. Validate via HPLC .

    Characterization Data
    1H-NMR (CDCl₃): δ 7.30–7.20 (m, 5H, Ar-H), δ 4.10 (q, 2H, -OCH₂), δ 3.80 (m, 1H, -CH(OH)), δ 2.60–1.80 (m, 4H, -CH₂-)
    Mass Spectrometry : m/z 240.3 [M+H]⁺ (deuterium isotopic pattern confirmed)
    HPLC Purity : ≥98% (C18 column, 70:30 methanol/water, UV 254 nm)

Q. How should researchers validate this compound as an internal standard in LC-MS studies?

  • Methodological Answer :
  • Stability Tests : Assess degradation under storage conditions (-20°C, inert atmosphere) and LC-MS running buffers (pH 2–9) .
  • Isotopic Purity : Verify via high-resolution MS to confirm absence of protiated impurities (<0.5%) .
  • Matrix Effects : Spike deuterated compound into biological matrices (e.g., plasma) and compare recovery rates (target: 95–105%) .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and compare metabolic half-life (t₁/₂) with the non-deuterated analog. Use LC-MS/MS to track deuterium retention in metabolites .
  • Kinetic Isotope Effect (KIE) : Calculate KIE = (k_H)/(k_D) for CYP450-mediated oxidation. A KIE > 2 indicates significant deuterium impact on metabolism .
  • Theoretical Framework : Link results to the "deuterium switch" hypothesis, where deuteration slows cleavage of C-D bonds in active sites .

Q. How can researchers resolve contradictions in NMR data for this compound across different solvent systems?

  • Methodological Answer :
  • Solvent-Induced Shifts : Re-run NMR in deuterated DMSO, CDCl₃, and methanol to assess solvent polarity effects on hydroxyl proton (δ 3.80–4.10) and ester group signals .
  • Dynamic Exchange : Use variable-temperature NMR to detect hydrogen bonding or rotameric equilibria affecting peak splitting .
  • Cross-Validation : Compare with computational models (DFT calculations) to assign discrepancies to conformational flexibility .

Q. What strategies optimize enantiomeric purity of (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 for chiral synthesis applications?

  • Methodological Answer :
  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to achieve >99% enantiomeric excess (ee) .
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to quantify ee. Confirm via optical rotation ([α]D²⁵) .
  • Process Design : Integrate continuous-flow systems to minimize racemization during scale-up .

Data Contradiction Analysis Framework

Q. How to address inconsistencies in biological activity data between deuterated and non-deuterated analogs?

  • Methodological Answer :
  • Dose-Response Curves : Compare IC₅₀ values in cell-based assays (e.g., COX-2 inhibition) to identify deuterium-specific potency shifts .
  • Structural Dynamics : Use molecular docking to assess if deuterium alters binding poses in enzyme active sites .
  • Statistical Validation : Apply ANOVA to confirm significance of differences (p < 0.05) and rule out batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.